Spaglumic Acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

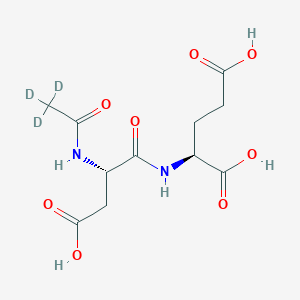

Molecular Formula |

C11H16N2O8 |

|---|---|

Molecular Weight |

307.27 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-3-carboxy-2-[(2,2,2-trideuterioacetyl)amino]propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1/i1D3 |

InChI Key |

OPVPGKGADVGKTG-LLYRNZNTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Spaglumic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spaglumic Acid-d3, the deuterated stable isotope-labeled form of Spaglumic Acid (N-acetyl-L-aspartyl-L-glutamic acid or NAAG), is a critical tool in neuroscience and pharmaceutical research. Its primary application lies in its use as an internal standard for the precise quantification of endogenous Spaglumic Acid in biological matrices. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its role in the quantitative analysis of its non-deuterated counterpart. Furthermore, it delves into the biological significance of Spaglumic Acid as a neuromodulator, detailing its mechanism of action through the metabotropic glutamate receptor 3 (mGluR3) signaling pathway. Detailed experimental protocols for synthesis and quantitative analysis are provided to facilitate its application in a research setting.

Introduction

Spaglumic Acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system. It plays a significant role as a neuromodulator, primarily by acting as a selective agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3).[1][2][3] This interaction leads to the inhibition of glutamate release, thereby modulating excitatory neurotransmission.[4] Given its role in regulating neuronal activity, Spaglumic Acid is a molecule of interest in various neurological and psychiatric conditions.

This compound is the deuterated analog of Spaglumic Acid. The incorporation of three deuterium atoms results in a molecule with a higher mass but nearly identical chemical and physical properties to the endogenous analyte. This makes this compound an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency, allowing for accurate correction of matrix effects and variations in sample processing.

Chemical and Physical Properties

The chemical properties of Spaglumic Acid and its deuterated analog are summarized in the table below.

| Property | Spaglumic Acid | This compound |

| Molecular Formula | C₁₁H₁₆N₂O₈ | C₁₁H₁₃D₃N₂O₈ |

| Molecular Weight | 304.25 g/mol | 307.27 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid | N-Acetyl-L-α-aspartyl-L-glutamic Acid-d3 |

| Synonyms | N-Acetyl-L-aspartyl-L-glutamic acid, NAAG, Isospaglumic acid | N-(N-Acetyl-L-α-aspartyl)-L-glutamic Acid-d3, NAAG-d3 |

| CAS Number | 3106-85-2 | Not available |

Synthesis of Spaglumic Acid

Experimental Protocol: One-Pot Synthesis of Spaglumic Acid

This protocol describes the synthesis of the non-deuterated form and serves as a template for the synthesis of the deuterated analog.

Materials:

-

L-aspartic acid

-

Acetic anhydride

-

Glutamic acid dibenzyl ester

-

Palladium on carbon (Pd/C) catalyst

-

Ultrasound bath

-

Anion-exchange chromatography column

Methodology:

-

Acetylation of Aspartic Acid: L-aspartic acid is acetylated using acetic anhydride in an ultrasound-promoted reaction.

-

Dehydration and Condensation: The acetylated aspartic acid undergoes dehydration, followed by condensation with glutamic acid dibenzyl ester.

-

Hydrogenolysis: The resulting product is subjected to hydrogenolysis using a Pd/C catalyst to remove the benzyl protecting groups.

-

Purification: The α- and β-isomers of Spaglumic Acid are separated and purified using anion-exchange chromatography.

To synthesize this compound, a similar procedure would be followed, substituting L-glutamic acid dibenzyl ester with its deuterated counterpart.

Biological Role and Signaling Pathway

Spaglumic Acid (NAAG) functions as a neuromodulator by activating presynaptic mGluR3, a G-protein coupled receptor. This activation inhibits the release of glutamate, a primary excitatory neurotransmitter, providing a negative feedback mechanism to prevent excessive neuronal excitation.

The NAAG-mGluR3 Signaling Pathway

The signaling cascade initiated by the binding of NAAG to mGluR3 is depicted in the following diagram.

Caption: NAAG-mGluR3 signaling pathway in the presynaptic terminal.

Pathway Description:

-

Binding: Spaglumic Acid (NAAG) binds to the mGluR3 receptor on the presynaptic membrane.

-

G-protein Activation: This binding activates an inhibitory G-protein (Gi).

-

Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

PKA Inactivation: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA).

-

Calcium Channel Modulation: PKA is unable to phosphorylate and modulate voltage-gated calcium channels, leading to their inhibition.

-

Reduced Glutamate Release: The decreased influx of calcium ions into the presynaptic terminal results in a reduction of glutamate release into the synaptic cleft.

-

Modulation of Postsynaptic Activity: The reduced glutamate in the synapse leads to decreased activation of postsynaptic glutamate receptors and subsequent modulation of neuronal excitability.

Quantitative Analysis using this compound

The primary application of this compound is as an internal standard for the quantification of endogenous Spaglumic Acid (NAAG) in biological samples such as brain tissue, cerebrospinal fluid (CSF), and plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for this purpose.

Experimental Protocol: Quantification of NAAG by LC-MS/MS

The following is a generalized protocol based on established methods for the analysis of similar compounds.

Materials:

-

Biological matrix (e.g., plasma, CSF, brain homogenate)

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

-

LC-MS/MS system (e.g., triple quadrupole)

Methodology:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a 100 µL aliquot of the sample, add a known concentration of this compound internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

Alternatively, for cleaner samples, perform solid-phase extraction (SPE) to isolate the analyte and internal standard. A mixed-mode anion exchange SPE cartridge is often suitable for acidic compounds like NAAG.

-

-

LC Separation:

-

Column: A C18 or a cyano (CN) column is typically used for separation. (e.g., ACE 5CN, 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v).

-

Gradient: A gradient elution is typically employed to achieve optimal separation from matrix components.

-

Flow Rate: A typical flow rate is between 0.3-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for acidic molecules like Spaglumic Acid.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Spaglumic Acid and this compound.

-

Spaglumic Acid (NAAG): A potential transition is m/z 303.1 → 146.1 (corresponding to the deprotonated molecule and a characteristic fragment).

-

This compound (NAAG-d3): The corresponding transition would be m/z 306.1 → 146.1 or another suitable fragment.

-

-

The instrument parameters (e.g., collision energy, declustering potential) must be optimized for maximum sensitivity for both transitions.

-

Data Presentation: Method Validation Summary

A validated LC-MS/MS method for the quantification of NAAG would typically have the following performance characteristics. The data presented below is illustrative of a well-validated assay.

| Validation Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 15% |

| Extraction Recovery | > 80% |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of NAAG using this compound.

Conclusion

This compound is an indispensable tool for researchers in neuroscience and drug development. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of endogenous Spaglumic Acid, facilitating studies on its physiological and pathological roles. A thorough understanding of its properties, synthesis, and analytical applications, as well as the biological context of its non-deuterated counterpart, is crucial for its effective implementation in research. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working with this important molecule.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of alpha-, beta- and cyclic spaglumic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Spaglumic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Spaglumic Acid-d3, a deuterated analog of the endogenous neuropeptide Spaglumic Acid (N-acetyl-aspartyl-glutamate or NAAG). This document details its molecular properties, provides hypothetical yet detailed experimental protocols for its synthesis, purification, and quantification, and illustrates its role in glutamatergic neurotransmission.

Core Data Presentation

Quantitative data for this compound and its non-labeled counterpart are summarized in the table below for easy comparison.

| Property | This compound | Spaglumic Acid (NAAG) |

| Molecular Formula | C₁₁H₁₃D₃N₂O₈[1][2][3] | C₁₁H₁₆N₂O₈[4][5] |

| Molecular Weight | 307.27 g/mol | 304.25 - 304.26 g/mol |

| Alternate Names | N-Acetyl-L-α-aspartyl-L-glutamic Acid-d3 | N-Acetyl-L-aspartyl-L-glutamic acid, NAAG |

| Primary Function | Isotope-labeled internal standard for mass spectrometry | Endogenous neuropeptide, mGluR3 agonist |

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis, purification, and quantification of this compound. These protocols are based on established chemical principles and published methods for analogous compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of [³H]NAAG and involves the coupling of N-acetyl-aspartic acid with a deuterated glutamic acid derivative.

Materials:

-

N-acetyl-L-aspartic acid

-

L-glutamic acid-d3 (specifically, L-glutamic acid-2,3,3-d3)

-

Protecting group reagents (e.g., benzyl alcohol, thionyl chloride)

-

Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS))

-

Deuterated solvents (e.g., Deuterated Dimethylformamide (DMF-d7))

-

Catalyst for deprotection (e.g., Palladium on carbon (Pd/C))

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Protection of L-glutamic acid-d3: The carboxylic acid groups of L-glutamic acid-d3 are protected, for instance, by esterification with benzyl alcohol in the presence of an acid catalyst to yield the dibenzyl ester.

-

Activation of N-acetyl-L-aspartic acid: The carboxylic acid group of N-acetyl-L-aspartic acid that will form the peptide bond is activated using a coupling agent like DCC and NHS in an anhydrous, deuterated aprotic solvent like DMF-d7 to form an NHS-ester.

-

Coupling Reaction: The protected L-glutamic acid-d3 dibenzyl ester is added to the solution of the activated N-acetyl-L-aspartic acid. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Deprotection: The resulting protected dipeptide is deprotected via catalytic hydrogenation using Pd/C to remove the benzyl protecting groups, yielding this compound.

-

Work-up and Isolation: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then ready for purification.

Purification of this compound by HPLC

High-performance liquid chromatography (HPLC) is a standard method for purifying small molecules like this compound.

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is suitable for this polar compound.

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Gradient: A shallow gradient from 0% to 30% Solvent B over 30 minutes.

-

Detection: UV detection at a wavelength of 214 nm.

-

Sample Preparation: The crude product is dissolved in a minimal amount of the initial mobile phase.

Procedure:

-

The crude this compound is dissolved in the mobile phase and filtered to remove any particulate matter.

-

The sample is injected onto the preparative HPLC column.

-

The gradient elution is performed, and fractions are collected based on the UV chromatogram.

-

Fractions corresponding to the this compound peak are collected and pooled.

-

The collected fractions are lyophilized to obtain the purified this compound as a white solid.

-

The purity of the final product should be confirmed by analytical HPLC and its identity verified by mass spectrometry.

Quantification of this compound by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is ideal for the quantification of this compound in biological matrices, often as an internal standard for the quantification of endogenous Spaglumic Acid.

Instrumentation and Conditions:

-

LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

Spaglumic Acid: Precursor ion (m/z) 303.1 → Product ion (m/z) 146.1 (corresponding to the glutamate fragment).

-

This compound: Precursor ion (m/z) 306.1 → Product ion (m/z) 149.1 (corresponding to the glutamate-d3 fragment).

-

-

LC Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.

-

Mobile Phase (HILIC): A gradient of acetonitrile with 0.1% formic acid (Solvent A) and water with 0.1% formic acid (Solvent B).

-

Sample Preparation: Protein precipitation of the biological sample (e.g., brain homogenate, plasma) with a cold organic solvent (e.g., acetonitrile) containing a known concentration of this compound as the internal standard. The supernatant is then evaporated and reconstituted in the initial mobile phase.

Procedure:

-

Prepare a calibration curve of Spaglumic Acid with a constant concentration of this compound.

-

Prepare the biological samples as described above.

-

Inject the prepared samples and calibration standards onto the LC-MS/MS system.

-

Acquire data in the Multiple Reaction Monitoring (MRM) mode using the specified transitions.

-

Quantify the amount of endogenous Spaglumic Acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Signaling Pathway of Spaglumic Acid (NAAG)

Caption: Glutamatergic synapse showing NAAG's modulatory role.

Experimental Workflow for Quantification

Caption: Workflow for stable isotope dilution LC-MS/MS.

References

- 1. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-acetyl-l-aspartyl-l-glutamic acid; [3 H]NAAG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in Understanding the Peptide Neurotransmitter NAAG and Appearance of a New Member of the NAAG Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Deuterated Spaglumic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spaglumic Acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system.[1][2] It plays a crucial role in a variety of neurological processes by acting as a selective agonist at the metabotropic glutamate receptor type 3 (mGluR3) and as a weak agonist at NMDA receptors.[2] The use of deuterated Spaglumic Acid, such as Spaglumic Acid-d3, is invaluable in mass spectrometry-based quantification, allowing for precise measurement in biological matrices by serving as an ideal internal standard. The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule.

This guide details a proposed synthesis of this compound, where the three deuterium atoms are incorporated into the N-acetyl group. This specific labeling is chemically stable and synthetically accessible.

Proposed Synthetic Pathway

The proposed synthesis involves the coupling of L-aspartic acid and L-glutamic acid, followed by N-acetylation using a deuterated acetylating agent. To ensure regioselectivity and prevent side reactions, protection of the carboxylic acid and amino groups is necessary.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed, hypothetical procedures based on standard peptide synthesis and deuteration methodologies.

Materials and Reagents

| Reagent | Supplier | Purity |

| L-Aspartic acid | Sigma-Aldrich | ≥98% |

| L-Glutamic acid | Sigma-Aldrich | ≥98% |

| Benzyl alcohol | Acros Organics | 99% |

| Di-tert-butyl dicarbonate | TCI | >98% |

| Acetic anhydride-d6 | Cambridge Isotope Laboratories | 99 atom % D |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Combi-Blocks | ≥98% |

| Hydroxybenzotriazole (HOBt) | Oakwood Chemical | ≥98% |

| Trifluoroacetic acid (TFA) | Fisher Scientific | ≥99% |

| Palladium on carbon (10%) | Strem Chemicals | |

| Deuterium gas (D2) | Cambridge Isotope Laboratories | 99.8 atom % D |

| Dichloromethane (DCM) | VWR | Anhydrous, ≥99.8% |

| N,N-Dimethylformamide (DMF) | Alfa Aesar | Anhydrous, 99.8% |

| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |

Step-by-Step Synthesis

Step 1: Protection of L-Aspartic Acid (β-benzyl ester)

-

Suspend L-aspartic acid (1 equiv.) in benzyl alcohol (10 equiv.).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

After completion (monitored by TLC), cool the reaction and add diethyl ether to precipitate the product.

-

Filter and wash the solid with diethyl ether to yield L-aspartic acid β-benzyl ester.

Step 2: Protection of L-Glutamic Acid (di-tert-butyl ester)

-

Suspend L-glutamic acid (1 equiv.) in tert-butanol.

-

Add di-tert-butyl dicarbonate (2.2 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Remove the solvent under reduced pressure and purify by column chromatography to obtain L-glutamic acid di-tert-butyl ester.

Step 3: Peptide Coupling

-

Dissolve protected L-aspartic acid (1 equiv.) and protected L-glutamic acid (1 equiv.) in anhydrous DMF.

-

Add HOBt (1.1 equiv.) and EDC (1.1 equiv.) to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the protected dipeptide.

Step 4: N-Acetylation with Deuterated Acetic Anhydride

-

Dissolve the protected dipeptide (1 equiv.) in anhydrous DCM.

-

Add triethylamine (1.5 equiv.) and cool the solution to 0 °C.

-

Slowly add acetic anhydride-d6 (1.2 equiv.).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the protected, deuterated dipeptide.

Step 5: Deprotection

-

Dissolve the protected, deuterated dipeptide in a solution of 50% TFA in DCM.

-

Stir at room temperature for 2 hours to remove the tert-butyl protecting groups.

-

Remove the solvent and TFA under reduced pressure.

-

Dissolve the residue in methanol and add 10% Pd/C.

-

Subject the mixture to a deuterium gas (D2) atmosphere and stir vigorously for 12 hours to remove the benzyl group.

-

Filter the reaction through Celite and concentrate the filtrate to yield the final product, this compound.

Characterization Data

The final product should be characterized by mass spectrometry and NMR to confirm its identity and isotopic purity.

| Analysis | Expected Result |

| Mass Spectrometry (ESI-) | [M-H]⁻ = 306.1 |

| ¹H NMR (D₂O) | Absence of a singlet around 2.0 ppm corresponding to the acetyl methyl protons. |

| ²H NMR (H₂O) | Presence of a singlet corresponding to the acetyl deuterons. |

| Isotopic Purity | ≥98 atom % D |

Biological Signaling Pathway

Spaglumic Acid (NAAG) is synthesized in neurons and released into the synaptic cleft where it modulates neuronal activity, primarily through its interaction with mGluR3 on presynaptic terminals and astrocytes.

References

An In-depth Technical Guide to the Mechanism of Action of Spaglumic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spaglumic Acid, also known as N-acetyl-aspartyl-glutamate (NAAG), is an endogenous dipeptide with multifaceted neuromodulatory and anti-inflammatory properties. Its deuterated form, Spaglumic Acid-d3, is an isotopically labeled analogue developed to potentially enhance its pharmacokinetic profile. This technical guide provides a comprehensive overview of the core mechanisms of action of Spaglumic Acid, which are presumed to be identical for its deuterated counterpart. The primary mechanisms include selective agonism at the metabotropic glutamate receptor 3 (mGluR3), weak antagonism at the N-methyl-D-aspartate (NMDA) receptor, and stabilization of mast cells. This document details the signaling pathways, presents available quantitative data, and outlines relevant experimental protocols to facilitate further research and drug development.

Introduction to Spaglumic Acid and the Role of Deuteration

Spaglumic Acid (NAAG) is the most abundant peptide neurotransmitter in the mammalian central nervous system. It is involved in a variety of physiological processes, and its dysregulation has been implicated in several neurological and inflammatory conditions. This compound is a deuterated version of the molecule, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution does not alter the fundamental mechanism of action but is a common strategy in drug development to improve pharmacokinetic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of metabolic breakdown, potentially leading to a longer half-life, increased exposure, and a more favorable dosing regimen with potentially reduced side effects.

Core Mechanisms of Action

Spaglumic Acid exerts its effects through three primary mechanisms:

-

Metabotropic Glutamate Receptor 3 (mGluR3) Agonism: This is considered the principal mechanism for its neuromodulatory effects.

-

N-Methyl-D-Aspartate (NMDA) Receptor Modulation: Spaglumic Acid acts as a weak antagonist at NMDA receptors.

-

Mast Cell Stabilization: This mechanism underlies its therapeutic use in allergic conditions such as allergic conjunctivitis.

Metabotropic Glutamate Receptor 3 (mGluR3) Agonism

Spaglumic Acid is a selective agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3).[1] Activation of this G-protein coupled receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This reduction in cAMP leads to the inhibition of voltage-gated calcium channels, which in turn suppresses the release of excitatory neurotransmitters, primarily glutamate, from the presynaptic terminal. This negative feedback mechanism plays a crucial role in preventing glutamate excitotoxicity.

Signaling Pathway

Quantitative Data

| Parameter | Value | Receptor/System | Reference |

| EC50 | 11–100 µM | mGluR3 | [1] |

| IC50 | < 5 µM | mGluR3 (displacement of LY354740) | [1] |

Experimental Protocol: cAMP Functional Assay

This protocol outlines a method to determine the effect of this compound on intracellular cAMP levels in cells expressing mGluR3.

Objective: To quantify the EC50 of this compound for the inhibition of forskolin-stimulated cAMP production.

Materials:

-

HEK293 cells stably expressing human mGluR3

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Forskolin

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

-

96-well microplates

Procedure:

-

Cell Culture: Culture HEK293-mGluR3 cells to ~80-90% confluency.

-

Cell Plating: Seed the cells into 96-well plates at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay: a. Wash the cells with assay buffer. b. Add the this compound dilutions to the wells and incubate for a specified time (e.g., 15 minutes). c. Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells except the negative control and incubate for a specified time (e.g., 30 minutes). d. Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

NMDA Receptor Modulation

Spaglumic Acid acts as a weak antagonist at the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity. The antagonism at this receptor may contribute to its neuroprotective effects by reducing excessive calcium influx during excitotoxic conditions.

Signaling Pathway

Quantitative Data

| Parameter | Value | Receptor/System | Reference |

| EC50 | 666 µM | NMDA Receptor |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure the effect of this compound on NMDA receptor currents.

Objective: To determine the inhibitory effect of this compound on NMDA-mediated currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

External recording solution (containing Mg²⁺-free buffer, glycine, and tetrodotoxin to block sodium channels)

-

Internal pipette solution (containing CsF or CsCl to block potassium channels)

-

NMDA

-

This compound

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Cell Preparation: Prepare cultured neurons on coverslips.

-

Recording: a. Establish a whole-cell patch-clamp configuration on a neuron. b. Hold the cell at a negative membrane potential (e.g., -60 mV). c. Perfuse the cell with the external solution containing a fixed concentration of NMDA to elicit an inward current. d. Once a stable baseline current is established, co-apply this compound at various concentrations with NMDA.

-

Data Acquisition: Record the NMDA-mediated currents in the absence and presence of different concentrations of this compound.

-

Data Analysis: Measure the peak amplitude of the inward currents. Plot the percentage inhibition of the NMDA current against the log of the this compound concentration to determine the IC50.

Mast Cell Stabilization

Spaglumic Acid is used as a topical treatment for allergic conjunctivitis, where it is thought to act as a mast cell stabilizer. This mechanism involves preventing the degranulation of mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.

Signaling Pathway

Quantitative Data

Experimental Protocol: Mast Cell Degranulation Assay

This protocol describes a general method to assess the mast cell stabilizing properties of a compound like this compound.

Objective: To determine the ability of this compound to inhibit compound 48/80-induced histamine release from rat peritoneal mast cells.

Materials:

-

Male Wistar rats

-

Compound 48/80 (degranulating agent)

-

This compound

-

Tyrode's solution

-

Toluidine blue stain

-

Microscope

Procedure:

-

Mast Cell Isolation: Isolate peritoneal mast cells from rats.

-

Pre-incubation: Pre-incubate the isolated mast cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes).

-

Degranulation Induction: Add compound 48/80 to induce mast cell degranulation and incubate for a specified time (e.g., 10 minutes).

-

Staining and Visualization: Stain the cells with toluidine blue and observe under a microscope.

-

Quantification: Count the number of granulated and degranulated mast cells in multiple fields of view for each treatment group.

-

Data Analysis: Calculate the percentage of mast cell protection for each concentration of this compound and determine the IC50 value.

Conclusion

This compound operates through a multi-target mechanism of action, primarily as a selective agonist of mGluR3, a weak antagonist of NMDA receptors, and a stabilizer of mast cells. The deuteration of Spaglumic Acid is intended to optimize its pharmacokinetic profile without altering its pharmacological targets. The synergistic action at these distinct molecular targets provides a plausible explanation for its observed neuroprotective and anti-allergic therapeutic effects. Further research, particularly to quantify its mast cell stabilizing properties and to fully elucidate the in vivo consequences of its deuteration, will be crucial for the continued development and clinical application of this compound.

References

The Biological Function of Spaglum M-d3 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spaglumic Acid, chemically known as N-acetylaspartylglutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system (CNS).[1][2] Its deuterated form, Spaglumic Acid-d3, serves as a stable isotope-labeled internal standard, crucial for pharmacokinetic and metabolic studies. The incorporation of deuterium atoms allows for the precise quantification and tracing of Spaglumic Acid in biological matrices, providing invaluable data for drug development and neurophysiological research. This technical guide provides an in-depth overview of the biological functions of Spaglumic Acid in the CNS, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Core Biological Functions in the CNS

Spaglumic Acid (NAAG) plays a multifaceted role as a neuromodulator, primarily interacting with two key receptor types: metabotropic glutamate receptor 3 (mGluR3) and N-methyl-D-aspartate (NMDA) receptors.[1][3]

Selective Agonism at mGluR3

NAAG is a highly selective agonist at the mGluR3 receptor.[1] The activation of these presynaptic autoreceptors leads to a reduction in the release of glutamate, thereby providing a negative feedback mechanism to prevent excessive glutamatergic signaling. This function is critical in maintaining synaptic homeostasis and has neuroprotective effects. The signaling cascade initiated by mGluR3 activation involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and modulation of voltage-dependent calcium conductance.

Modulation of NMDA Receptors

NAAG also interacts with NMDA receptors, although with a lower affinity compared to its action on mGluR3. Its effect on NMDA receptors is complex, exhibiting both antagonistic and agonistic properties depending on the receptor subunit composition and the local pH of the tissue. This modulation of NMDA receptor activity contributes to its role in synaptic plasticity, including long-term potentiation and depression.

Neuroprotection

By activating mGluR3 and reducing glutamate release, NAAG exhibits significant neuroprotective properties. This is particularly relevant in conditions of excitotoxicity, where excessive glutamate can lead to neuronal damage.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of Spaglumic Acid (NAAG) with its primary receptor targets in the CNS.

| Parameter | Receptor | Value | Assay Conditions | Reference |

| EC50 | mGluR3 | 11–100 µM | Dependent on assay conditions | |

| IC50 | mGluR3 | < 5 µM | Displacement assay with LY354740 | |

| EC50 | NMDA Receptor | 666 µM |

Table 1: Receptor Binding and Activation Data for Spaglumic Acid (NAAG)

Signaling Pathways and Metabolic Fate

The biological actions of Spaglumic Acid are mediated through specific signaling pathways and its metabolism is tightly regulated.

Signaling Pathway of Spaglumic Acid (NAAG) at the Synapse

References

Spaglumic Acid-d3 as a Marker of Neuronal Integrity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-α-aspartyl-L-glutamic acid (Spaglumic Acid or NAAG) is the most abundant peptide neurotransmitter in the mammalian central nervous system. It plays a crucial role in neuronal signaling and has been identified as a potential biomarker for neuronal integrity.[1] Its deuterated isotopologue, Spaglumic Acid-d3, serves as an essential internal standard for the accurate quantification of NAAG in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the role of Spaglumic Acid as a marker of neuronal integrity, detailed experimental protocols for its quantification, and a visualization of its key signaling pathway.

The Role of Spaglumic Acid (NAAG) in Neuronal Health and Disease

Spaglumic Acid's role in the central nervous system is primarily mediated through its interaction with the type 3 metabotropic glutamate receptor (mGluR3), for which it is a highly selective agonist.[1] The concentration of NAAG in the synaptic cleft is tightly regulated by the enzyme Glutamate Carboxypeptidase II (GCPII), which hydrolyzes NAAG into N-acetylaspartate (NAA) and glutamate.[2]

Under normal physiological conditions, NAAG's activation of presynaptic mGluR3 receptors leads to a decrease in the release of glutamate, a primary excitatory neurotransmitter. This modulation is critical for preventing excitotoxicity, a pathological process in which excessive glutamate receptor stimulation leads to neuronal damage and death. This neuroprotective mechanism is a key area of interest in conditions such as traumatic brain injury (TBI), stroke, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[2][3]

In states of neuronal injury, the expression and activity of GCPII can be upregulated. This increased enzymatic activity leads to a reduction in NAAG levels and a subsequent increase in glutamate concentrations, exacerbating excitotoxic damage. Therefore, quantifying the levels of NAAG in biological fluids, such as cerebrospinal fluid (CSF), can provide a valuable indication of the state of neuronal integrity. Lower levels of NAAG may correlate with increased neuronal damage.

Quantitative Analysis of Spaglumic Acid using this compound

Accurate and precise quantification of NAAG in complex biological matrices like CSF is achieved using LC-MS/MS with a stable isotope-labeled internal standard. This compound is the ideal internal standard for this purpose as it shares identical chemical and physical properties with the endogenous analyte, but is mass-differentiated, allowing for correction of matrix effects and variations during sample preparation and analysis.

Experimental Protocol: Quantification of NAAG in Human Cerebrospinal Fluid (CSF)

This protocol provides a generalized procedure for the quantification of NAAG in human CSF using this compound as an internal standard, based on established LC-MS/MS methodologies for similar small molecules.

1. Materials and Reagents:

-

Spaglumic Acid (NAAG) reference standard

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human cerebrospinal fluid (CSF) samples

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or similar)

2. Sample Preparation: a. Thawing and Spiking: Thaw frozen CSF samples on ice. To 100 µL of CSF, add a precise volume of this compound internal standard solution (concentration to be optimized, e.g., 50 ng/mL). Vortex briefly. b. Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the CSF sample. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. d. Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube. e. Solid-Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples): i. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water. ii. Load the supernatant onto the conditioned SPE cartridge. iii. Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities. iv. Elute the analyte and internal standard with 1 mL of methanol. f. Drying and Reconstitution: Evaporate the eluate (or the supernatant from step 2d if SPE is not used) to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution. g. Transfer for Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. The exact gradient profile should be optimized for optimal separation.

- Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

- Injection Volume: 5-10 µL.

- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Optimization is required to determine the most sensitive mode for NAAG.

- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Spaglumic Acid and this compound need to be determined by infusing the pure standards into the mass spectrometer. The most intense and specific transitions should be selected for quantification.

- Instrument Parameters: Optimize instrument parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

4. Data Analysis and Quantification:

- Integrate the peak areas of the MRM transitions for both Spaglumic Acid and this compound.

- Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratios of a series of known concentrations of Spaglumic Acid standards (spiked into a surrogate matrix like artificial CSF) against their corresponding concentrations.

- Determine the concentration of Spaglumic Acid in the unknown CSF samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table is a representative example of how quantitative data for Spaglumic Acid (NAAG) in CSF could be presented in a study investigating its role as a biomarker in traumatic brain injury. The data presented here is hypothetical and for illustrative purposes only, as specific data from a study using this compound was not publicly available.

| Patient Group | N | Time Post-Injury | Mean NAAG Concentration (ng/mL) | Standard Deviation (ng/mL) | p-value (vs. Control) |

| Healthy Control | 20 | N/A | 150.2 | 25.5 | N/A |

| Mild TBI | 35 | 24 hours | 115.8 | 30.1 | < 0.05 |

| Severe TBI | 25 | 24 hours | 75.4 | 22.8 | < 0.001 |

| Mild TBI | 35 | 72 hours | 125.3 | 28.9 | > 0.05 |

| Severe TBI | 25 | 72 hours | 88.9 | 25.1 | < 0.01 |

Signaling Pathway and Experimental Workflow Visualization

GCPII-NAAG-mGluR3 Signaling Pathway in Neuronal Excitotoxicity

The following diagram illustrates the key components and interactions of the GCPII-NAAG-mGluR3 signaling pathway, particularly in the context of neuronal injury and excitotoxicity.

Caption: GCPII-NAAG-mGluR3 signaling pathway in neuronal excitotoxicity.

Experimental Workflow for NAAG Quantification

The diagram below outlines the major steps in the experimental workflow for quantifying NAAG in CSF samples using LC-MS/MS with this compound as an internal standard.

Caption: Workflow for NAAG quantification in CSF.

Conclusion

Spaglumic Acid (NAAG) is a promising biomarker for assessing neuronal integrity, with its levels reflecting the balance between neuroprotective signaling and excitotoxic processes. The accurate quantification of NAAG in biological fluids is paramount for its clinical and research applications. The use of this compound as an internal standard in LC-MS/MS methods provides the necessary precision and accuracy for these measurements. The detailed experimental protocol and understanding of the underlying signaling pathway provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of Spaglumic Acid as a valuable tool in the study and treatment of neurological disorders. Further research is warranted to establish definitive clinical correlations between CSF NAAG levels and the severity and prognosis of various forms of neuronal injury.

References

- 1. Spaglumic acid | CAS 3106-85-2 | a-NAAG | Tocris Bioscience [tocris.com]

- 2. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The neurotransmitter N-acetylaspartylglutamate in models of pain, ALS, diabetic neuropathy, CNS injury and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Spaglumic Acid-d3 in Water and Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data for Spaglumic Acid-d3 in water and methanol. Due to a lack of specific quantitative data for the deuterated form, this document summarizes the solubility of its non-deuterated counterpart, Spaglumic Acid, to serve as a valuable reference point for researchers. Additionally, a detailed experimental protocol for determining solubility is provided, alongside a visual workflow to guide laboratory practice.

Quantitative Solubility Data

The table below summarizes the reported solubility of Spaglumic Acid in water.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |

| Water | Soluble to 100 mM | 100 mM | [2] |

| Water | 29 mg/mL | 95.32 mM | [3] |

| Water | 100 mg/mL | 328.68 mM | [4] |

| Water | <30.43 mg/mL | <100 mM |

Note: The molecular weight of Spaglumic Acid is approximately 304.26 g/mol , which was used for the molar concentration calculations. The molecular weight of this compound is approximately 307.27 g/mol . It is important to note that techniques such as sonication and heating may be used to aid dissolution.

No quantitative solubility data for Spaglumic Acid or this compound in methanol was identified in the reviewed sources.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound such as this compound in water and methanol using the shake-flask method, a common and reliable technique.

Objective: To determine the equilibrium solubility of this compound in water and methanol at a specified temperature.

Materials:

-

This compound

-

Deionized water

-

Methanol (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the solvent (water or methanol) to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solid.

-

For finer particles, centrifuge the samples at a high speed to pellet the excess solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved particles. This step is critical to prevent overestimation of solubility.

-

Precisely dilute the filtered sample with the appropriate solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the concentration of the solute in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or moles/liter (M).

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

Navigating the Long-Term Viability of Spaglumic Acid-d3 Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the long-term storage and stability of Spaglumic Acid-d3 powder. In the realm of pharmaceutical research and development, ensuring the integrity of deuterated compounds like this compound is paramount for the reliability and reproducibility of experimental outcomes. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment, designed to assist researchers in maintaining the quality of this critical research material.

Core Principles of this compound Stability

This compound, a deuterated analog of N-acetylaspartylglutamate (NAAG), is a valuable tool in metabolic and pharmacokinetic studies. The substitution of hydrogen with deuterium atoms can significantly alter the metabolic fate of the molecule, making its stability a key factor in experimental design. The stability of this compound powder is influenced by several factors, including temperature, moisture, and light.

Recommended Storage and Handling

To ensure the long-term stability of this compound powder, it is crucial to adhere to strict storage and handling protocols. The following table summarizes the recommended conditions based on available data for the non-deuterated form and general guidelines for deuterated compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage (up to 3 years)[1][2][3] | Minimizes chemical degradation and preserves the integrity of the powder. |

| 4°C for short-term storage (up to 2 years)[2] | Suitable for immediate or frequent use, but long-term stability is reduced compared to -20°C. | |

| Moisture | Store in a tightly sealed container with a desiccant. | Spaglumic Acid is susceptible to hydrolysis; minimizing moisture is critical. |

| Light | Protect from direct sunlight.[1] | Exposure to light can induce photolytic degradation. |

| In Solvent | -80°C for up to 1 year | For solutions, ultra-low temperatures are recommended to prevent degradation in the aqueous environment. |

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for developing stability-indicating analytical methods and for interpreting stability data. Based on the structure of the molecule and data from similar compounds, the primary degradation pathways are likely to be hydrolysis and oxidation.

The most well-documented degradation pathway for the non-deuterated form, N-acetylaspartylglutamate (NAAG), is enzymatic hydrolysis. This process is catalyzed by the enzyme glutamate carboxypeptidase II, which cleaves the peptide bond to yield N-acetylaspartate (NAA) and glutamate. While this is a biological process, it highlights the inherent susceptibility of the peptide bond to cleavage.

In the absence of enzymes, chemical hydrolysis of the amide linkages can occur, particularly under acidic or basic conditions and in the presence of moisture. This can lead to the breakdown of the molecule into its constituent amino acids or other degradation products.

Oxidative degradation can also occur, particularly at the glutamate residue, which is susceptible to oxidation. The presence of oxygen and trace metal ions can catalyze these reactions, leading to the formation of various oxidation products.

Experimental Protocols for Stability Assessment

A robust stability testing program is crucial to confirm the long-term viability of this compound powder. The following protocols are based on general guidelines for stability testing of active pharmaceutical ingredients (APIs).

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is a commonly used technique for this purpose.

Objective: To develop a quantitative method to separate and quantify this compound from its potential degradation products.

Methodology:

-

Column: A reverse-phase C18 column is typically suitable for separating polar compounds like this compound.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

-

Detection: UV detection at a wavelength of 210-220 nm is a common choice for molecules with amide bonds. LC-MS provides higher specificity and sensitivity and can be used to identify unknown degradation products.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the this compound powder to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products. The method should be able to resolve the parent compound from all significant degradants.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of this compound powder under recommended long-term storage conditions.

Methodology:

-

Sample Preparation: At least three batches of this compound powder should be packaged in containers that mimic the proposed storage and distribution packaging.

-

Storage Conditions: Samples should be stored at the recommended long-term condition (-20°C ± 5°C) and, if desired, at an accelerated condition (e.g., 25°C/60% RH or 40°C/75% RH) to predict long-term stability.

-

Testing Frequency:

-

Long-Term: Samples should be tested at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Samples should be tested at 0, 1, 2, 3, and 6 months.

-

-

Analytical Tests: At each time point, the samples should be analyzed for:

-

Appearance (visual inspection)

-

Assay (using the validated stability-indicating method)

-

Purity (quantification of degradation products)

-

Moisture content (e.g., by Karl Fischer titration)

-

Data Presentation

While specific long-term stability data for this compound powder is not publicly available, the following table provides a template for summarizing such data once generated from a stability study.

Table 1: Example Stability Data Summary for this compound Powder at -20°C

| Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) |

| 0 | White to off-white powder | 100.0 | 0.10 |

| 3 | Conforms | 99.8 | 0.12 |

| 6 | Conforms | 99.7 | 0.15 |

| 12 | Conforms | 99.5 | 0.20 |

| 24 | Conforms | 99.2 | 0.25 |

| 36 | Conforms | 99.0 | 0.30 |

Conclusion

The long-term stability of this compound powder is critical for its effective use in research and development. By adhering to the recommended storage conditions of -20°C in a dry, dark environment, researchers can significantly mitigate the risk of degradation. The primary degradation pathways are anticipated to be hydrolysis and oxidation. A comprehensive stability testing program, utilizing a validated stability-indicating analytical method, is essential to establish a definitive shelf-life and ensure the continued quality and integrity of this important deuterated compound. This guide provides the foundational knowledge and protocols for scientists to confidently manage and assess the stability of their this compound powder.

References

- 1. N-acetylaspartylglutamate catabolism is achieved by an enzyme on the cell surface of neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catabolism of intracellular N-terminal acetylated proteins: involvement of acylpeptide hydrolase and acylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spaglumic acid | Endogenous Metabolite | TargetMol [targetmol.com]

A Technical Guide to Spaglumic Acid-d3: Sourcing, Quantification, and Application in Neurotransmitter Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Spaglumic Acid-d3 (N-Acetyl-L-α-aspartyl-L-glutamic Acid-d3), a deuterated stable isotope-labeled analog of the endogenous neuropeptide Spaglumic Acid (N-Acetylaspartylglutamate or NAAG). This document serves as a resource for researchers in neuroscience, pharmacology, and drug development, offering detailed information on suppliers, purchasing options, analytical methodologies, and its application in studying neurotransmitter signaling pathways.

This compound: Suppliers and Purchasing Options

This compound is primarily utilized as an internal standard for the accurate quantification of endogenous Spaglumic Acid in biological samples using mass spectrometry. Several reputable suppliers offer this compound in various quantities.

| Supplier | Product Number (Example) | Available Quantities | Purity | Additional Information |

| LGC Standards [1] | TRC-S679102 | 1 mg, 10 mg, Custom | High Purity | Certificate of Analysis and Safety Data Sheet available. Offers "Exact Weight" packaging.[1] |

| Santa Cruz Biotechnology [2] | sc-215335 | Contact for details | High Purity | Sold for research use only.[2] |

| Mithridion [3] | Contact for details | 1 mg | Guaranteed Purity | --- |

| Alfa Chemistry | APS003095 | 1 mg, 10 mg | High Purity | Inquire for pricing. |

| United States Biological | 166585 | Contact for details | Highly Purified | Isotope labeled analogue of Spaglumic Acid. |

| Clinivex | RCLST201976 | Custom (mg) | High Purity | For laboratory and research use only. Certificate of Analysis provided. |

The Role of Spaglumic Acid in Neurotransmission

Spaglumic Acid, also known as N-acetylaspartylglutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system. It plays a crucial modulatory role, primarily through its action as a selective agonist at the metabotropic glutamate receptor 3 (mGluR3), a G-protein coupled receptor.

Spaglumic Acid Metabolism and Regulation

The synaptic concentration of Spaglumic Acid is tightly regulated by the enzyme glutamate carboxypeptidase II (GCPII), which hydrolyzes it into N-acetylaspartate (NAA) and glutamate. Inhibition of GCPII leads to an increase in synaptic Spaglumic Acid levels, which in turn enhances the activation of mGluR3. This mechanism is a key area of research for therapeutic interventions in neurological and psychiatric disorders.

The mGluR3 Signaling Pathway

Activation of the mGluR3 receptor by Spaglumic Acid initiates an intracellular signaling cascade. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), and ultimately influence neurotransmitter release.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound and the study of its unlabeled counterpart.

Quantitative Analysis of Spaglumic Acid by LC-MS/MS using this compound

This protocol outlines the general steps for the quantification of Spaglumic Acid in a biological matrix (e.g., brain tissue homogenate, cerebrospinal fluid) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Objective: To accurately measure the concentration of endogenous Spaglumic Acid.

Materials:

-

Biological sample (e.g., brain tissue, CSF)

-

This compound (internal standard)

-

Spaglumic Acid (for calibration curve)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation solution (e.g., ACN with 0.1% FA)

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Analytical column (e.g., C18 reverse-phase)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

For tissue samples, homogenize in a suitable buffer.

-

Spike a known concentration of this compound internal standard into all samples, calibration standards, and quality controls.

-

Perform protein precipitation by adding a cold protein precipitation solution (e.g., 3 volumes of ACN with 0.1% FA) to 1 volume of the sample.

-

Vortex vigorously and incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solution (e.g., 5% ACN in water with 0.1% FA).

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Develop a suitable gradient to achieve separation from other matrix components (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Spaglumic Acid: Determine the precursor ion [M+H]+ or [M-H]- and the optimal product ion.

-

This compound: Determine the corresponding precursor and product ions, which will be shifted by +3 Da.

-

-

Optimize instrument parameters such as collision energy, declustering potential, and source temperature for maximal signal intensity.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of Spaglumic Acid to this compound against the concentration of the calibration standards.

-

Determine the concentration of Spaglumic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Cell-Based Assay for mGluR3 Activation

This protocol describes a method to assess the activation of mGluR3 by Spaglumic Acid in a heterologous expression system, such as HEK293 cells, by measuring changes in intracellular cAMP levels.

Objective: To determine the potency and efficacy of Spaglumic Acid at the mGluR3 receptor.

Materials:

-

HEK293 cells stably or transiently expressing human mGluR3.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Forskolin (an adenylyl cyclase activator).

-

Spaglumic Acid (agonist).

-

cAMP assay kit (e.g., LANCE Ultra cAMP kit, HTRF cAMP kit, or similar).

-

Multi-well plates (e.g., 96-well or 384-well).

-

Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-mGluR3 cells under standard conditions (37°C, 5% CO2).

-

Seed the cells into appropriate multi-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

-

Agonist Treatment:

-

On the day of the assay, remove the culture medium and wash the cells with a serum-free assay buffer.

-

Prepare serial dilutions of Spaglumic Acid in the assay buffer.

-

Add the different concentrations of Spaglumic Acid to the wells. Include a vehicle control.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

Adenylyl Cyclase Stimulation:

-

Prepare a solution of forskolin in the assay buffer at a concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).

-

Add the forskolin solution to all wells (except for the basal control) and incubate for a specified time (e.g., 15 minutes) at 37°C. The forskolin will stimulate cAMP production, and the activation of the Gi/o-coupled mGluR3 by Spaglumic Acid will inhibit this stimulation.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration (or assay signal) as a function of the Spaglumic Acid concentration.

-

The data should show a dose-dependent inhibition of the forskolin-stimulated cAMP production.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Spaglumic Acid that produces 50% of its maximal inhibitory effect.

-

Conclusion

This compound is an indispensable tool for researchers investigating the neurobiology of Spaglumic Acid. Its use as an internal standard enables precise and accurate quantification, which is fundamental for understanding the physiological and pathological roles of this important neuropeptide. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and executing studies aimed at elucidating the function of the Spaglumic Acid-mGluR3 signaling system and for the development of novel therapeutics targeting this pathway.

References

- 1. In vivo microdialysis and gas chromatography/mass spectrometry for studies on release of N-acetylaspartlyglutamate and N-acetylaspartate in rat brain hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetylaspartylglutamate selectively activates mGluR3 receptors in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Spaglumic Acid-d3 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system.[1][2] It is a weak activator of NMDA receptors and a highly selective agonist for metabotropic glutamate receptor 3 (mGluR3).[1][2] Given its role in neurotransmission and potential as a therapeutic target, accurate and precise quantification of Spaglumic Acid in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and clinical studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3] However, analytical variability can be introduced during sample preparation, chromatography, and ionization. To ensure the reliability of quantitative data, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.

Spaglumic Acid-d3 is a deuterated analog of Spaglumic Acid, making it an ideal internal standard for the quantitative analysis of the parent compound. By incorporating three deuterium atoms, this compound is chemically almost identical to Spaglumic Acid, ensuring that it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency. This co-behavior allows it to effectively normalize for variations throughout the analytical process, leading to improved accuracy and precision of the measurement.

These application notes provide a detailed protocol for the quantification of Spaglumic Acid in human plasma using this compound as an internal standard with LC-MS/MS. The methodology is based on established principles for the analysis of similar acidic molecules, such as carglumic acid.

Principle of Stable Isotope Dilution Mass Spectrometry

The core principle of using a stable isotope-labeled internal standard is to add a known concentration of the labeled compound (this compound) to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The mass spectrometer can differentiate between the analyte (Spaglumic Acid) and the internal standard based on their mass-to-charge (m/z) ratio. The final concentration of the analyte is determined by the ratio of the analyte's peak area to the internal standard's peak area, which corrects for potential losses during sample processing and variations in instrument response.

Experimental Protocols

This protocol is a representative method for the analysis of Spaglumic Acid in human plasma, adapted from a validated method for the similar compound, carglumic acid.

Preparation of Stock and Working Solutions

-

Spaglumic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve Spaglumic Acid in a suitable solvent such as a methanol/water mixture (50:50, v/v) to obtain a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol/water (50:50, v/v) to a final concentration of 1 mg/mL.

-

Spaglumic Acid Working Standards: Prepare a series of working standard solutions by serially diluting the Spaglumic Acid stock solution with a suitable diluent (e.g., acetonitrile/water, 80:20, v/v) to create calibration standards.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL. The optimal concentration of the IS working solution should be determined during method development.

Sample Preparation (Solid-Phase Extraction - SPE)

This procedure utilizes a mixed-mode anion exchange SPE cartridge, which is effective for the extraction of acidic compounds from biological fluids.

-

Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature.

-

Spiking: To 100 µL of plasma, add 20 µL of the IS working solution. Vortex briefly.

-

Protein Precipitation/Acidification: Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is in the correct ionic state for SPE.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX, 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of water.

-

Wash the cartridge with 1 mL of methanol.

-

-

Elution: Elute the analyte and internal standard from the cartridge with 1 mL of 2% formic acid in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile/methanol (50:50, v/v) - 0.1% acetic acid in water [80:20, v/v]).

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters are based on a method for a similar N-acetylated acidic compound and should be optimized for your specific instrumentation.

| LC Parameter | Condition |

| Column | ACE 5CN (150 x 4.6 mm, 5 µm) or equivalent cyano column |

| Mobile Phase | Isocratic: Acetonitrile:Methanol (50:50, v/v) - 0.1% Acetic Acid in Water [80:20, v/v] |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

| MS Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Temp | 500°C |

| Ion Spray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The exact m/z values should be confirmed by infusing pure solutions of Spaglumic Acid and this compound into the mass spectrometer. The proposed transitions are based on the molecular weight and expected fragmentation.

-

Spaglumic Acid (MW: 304.26 g/mol )

-

This compound (MW: ~307.28 g/mol )

| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) |

| Spaglumic Acid | 303.1 | To be determined | 200 | To be optimized |

| This compound | 306.1 | To be determined | 200 | To be optimized |

Note: The product ions for Spaglumic Acid would likely result from the cleavage of the peptide bond or loss of the acetyl group. For a similar compound, carglumic acid (m/z 189), a major product ion is observed at m/z 146. The optimal collision energy must be determined empirically.

Data Presentation

The following table presents representative performance data for a bioanalytical method using a stable isotope-labeled internal standard. This data is for illustrative purposes and actual performance should be established during method validation.

| Validation Parameter | Result |

| Linearity Range | 1.00 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Matrix Effect (IS-Normalized) | 0.95 - 1.05 |

| Recovery | ~50-60% |

Experimental Workflow Visualization

The following diagram outlines the complete workflow from sample receipt to final data reporting.

References

Application Note: Protocol for Preparing Spaglumic Acid-d3 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spaglumic Acid-d3 is the deuterated analog of Spaglumic Acid (N-Acetyl-L-α-aspartyl-L-glutamic Acid), a neuropeptide found in the central nervous system. Stable isotope-labeled compounds like this compound are essential internal standards in quantitative bioanalytical studies, such as mass spectrometry-based assays, for pharmacokinetic and metabolomic research. Accurate and consistent preparation of stock solutions is critical for the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions, including recommendations for solvents, storage, and handling to ensure the integrity and stability of the compound.

Data Presentation